Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate
Description
Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a quinoline-based compound featuring a 5-chloro-2,4-dimethoxyphenylamino substituent at position 4 and a fluorine atom at position 8 of the quinoline core.
Properties
IUPAC Name |
methyl 4-(5-chloro-2,4-dimethoxyanilino)-8-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4/c1-25-16-9-17(26-2)14(7-11(16)20)22-13-8-15(19(24)27-3)23-18-10(13)5-4-6-12(18)21/h4-9H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYUUIYVUOBVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The indole and piperidine moieties are then coupled using a suitable coupling agent such as carbodiimide or via amide bond formation.
Furylmethyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of related molecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Key Compounds
*Calculated based on molecular formula.
Key Observations:
- Methoxy groups are less polar than ethyl chains, as seen in HPLC-based lipophilicity studies of carbamate derivatives .
- Electron-Withdrawing Effects: The 8-fluoro substituent in the quinoline core may enhance electron-deficient character, improving binding to aromatic residues in target proteins compared to non-fluorinated analogs .
- Pharmacological Relevance: PNU-120596, a Type II positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs), shares the 5-chloro-2,4-dimethoxyphenyl motif with the target compound. the carboxylate ester in the target compound may alter binding kinetics .
Table 2: Functional Comparison of Selected Compounds
Key Insights:
- Therapeutic Potential: Unlike PNU-120596, the target compound’s carboxylate ester may limit its ability to act as a Type II PAM, as urea linkers are critical for stabilizing α7 nAChR conformations . However, the fluorine atom could improve metabolic stability.
- Antimicrobial Applications : Carbamate derivatives with chloro-substituted phenyl groups () show alkyl chain-dependent activity, suggesting that the target compound’s dimethoxyphenyl group might reduce efficacy in this context unless paired with a hydrophilic chain .
Biological Activity
Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C18H17ClF N3O4
- Molecular Weight : 373.79 g/mol
The compound features a quinoline core, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In one study, derivatives of quinoline were synthesized and screened against various cancer cell lines, including breast (MCF-7), liver (Hep3B), and leukemia (L-SR) cells. The findings revealed that certain derivatives exhibited significant cytotoxic activity with IC50 values as low as 1.4 μM against MCF-7 cells and 0.43 μM against Hep3B cells .
Table 1: Cytotoxic Activity of Quinoline Derivatives
These results indicate a promising profile for further development in cancer therapeutics.
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells. For instance, compounds derived from this structure showed an increase in active caspase-3 levels, suggesting induction of apoptosis through intrinsic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Quinoline derivatives are known for their ability to combat bacterial infections. Specific studies have indicated that modifications to the quinoline structure can enhance antibacterial efficacy against various pathogens.
Table 2: Antimicrobial Efficacy of Quinoline Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 μg/mL | |
| Compound B | S. aureus | 16 μg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Levofloxacin Derivatives : A study synthesized levofloxacin derivatives with modifications similar to those in this compound. These derivatives demonstrated enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like etoposide .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that specific substitutions on the quinoline ring significantly affect biological activity, emphasizing the importance of structural modifications in enhancing efficacy against cancer and bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
